STX-721

EGFR Exon 20 Insertion Mutant Selectivity Wild-Type Sparing

STX-721 is an oral, covalent, irreversible EGFR/HER2 exon 20 insertion (ex20ins) inhibitor with >23-fold selectivity over wild-type EGFR (IC50 ~5.5 nM vs ASV/SVD mutants). Unlike generic EGFR TKIs (gefitinib, erlotinib, osimertinib) that fail against ex20ins due to WT-driven toxicities, STX-721 achieves mutant-selective tumor regression in NCI-H2073 xenograft models at 50 mg/kg QD. Currently in Phase 1/2 trial (NCT06043817) for NSCLC. Ideal benchmark tool for ex20ins inhibitor profiling, assay validation, and preclinical efficacy studies.

Molecular Formula C32H35ClN6O3
Molecular Weight 587.1 g/mol
Cat. No. B12374468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTX-721
Molecular FormulaC32H35ClN6O3
Molecular Weight587.1 g/mol
Structural Identifiers
SMILESCC1(CCCN1C(=O)C=CCN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC
InChIInChI=1S/C32H35ClN6O3/c1-32(14-7-19-39(32)26(40)10-6-18-38(2)3)15-11-21-20-34-16-12-22(21)28-29(27-24(36-28)13-17-35-31(27)41)37-25-9-5-8-23(33)30(25)42-4/h5-6,8-10,12,16,20,36-37H,7,13-14,17-19H2,1-4H3,(H,35,41)/b10-6+/t32-/m1/s1
InChIKeyUMSJPISUMQOUKS-LMZGTLAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STX-721: A Mutant-Selective EGFR Exon 20 Insertion Inhibitor for Targeted NSCLC Research


STX-721 (CAS 2765525-82-2) is an orally bioavailable, irreversible, covalent inhibitor designed specifically to target the dynamic protein states of Epidermal Growth Factor Receptor (EGFR) and HER2 exon 20 insertion (ex20ins) mutations [1]. These mutations are a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC) that are generally insensitive to earlier-generation EGFR tyrosine kinase inhibitors (TKIs) [2]. STX-721 is currently under clinical investigation in a Phase 1/2 trial (NCT06043817) for patients with NSCLC harboring EGFR/HER2 ex20ins mutations [3].

STX-721: Why Generic EGFR TKIs are Inadequate for Exon 20 Insertion-Mutant NSCLC Research


First-, second-, and third-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and osimertinib are generally ineffective against cancers driven by EGFR exon 20 insertion (ex20ins) mutations [1]. The primary limitation is their insufficient mutant activity and, critically, a lack of selectivity over wild-type (WT) EGFR [1]. Since WT EGFR is essential for maintaining epithelial tissues in the skin and gut, its inhibition by non-selective TKIs leads to dose-limiting toxicities such as severe rash and diarrhea, thereby restricting the therapeutic window [2]. This fundamental issue of inadequate mutant selectivity prevents generic EGFR TKIs from being therapeutically useful for this specific patient population, creating a critical need for a highly mutant-selective agent like STX-721 [2].

STX-721: Quantitative Differentiation Evidence vs. Comparator EGFR Ex20ins Inhibitors


STX-721 Demonstrates a Significantly Wider Mutant-Selectivity Window Compared to Mobocertinib

STX-721 exhibits a substantially larger therapeutic window compared to the withdrawn clinical-stage agent mobocertinib. In cellular proliferation assays, STX-721 demonstrates a >23-fold selectivity for ex20ins mutants (ASV/SVD) over wild-type EGFR . In contrast, mobocertinib was reported to inhibit ex20ins-mutant driven cell proliferation at concentrations that are only 1.5- to 10-fold lower than those required for WT-EGFR inhibition, indicating a much narrower selectivity profile [1].

EGFR Exon 20 Insertion Mutant Selectivity Wild-Type Sparing

STX-721 Achieves Low Nanomolar Potency Against Prevalent EGFR Ex20ins Mutants

STX-721 displays potent anti-proliferative activity against common EGFR ex20ins mutations in cellular models. It inhibits the proliferation of Ba/F3 cells expressing EGFR A769_V770insASV and D770_N771insSVD with IC50 values of 5.4 nM and 5.8 nM, respectively . This potency is substantially greater than that reported for osimertinib against a panel of ex20ins mutant cells, where IC50 values ranged from 14.7 nM to 62.7 nM [1].

EGFR Exon 20 Insertion Cellular Potency IC50

STX-721 Induces Tumor Regression in an EGFR Ex20ins-Mutant Xenograft Model

In preclinical in vivo studies, STX-721 demonstrates robust anti-tumor activity. Daily oral administration of STX-721 at 50 mg/kg induced tumor regression in a mouse xenograft model using NCI-H2073 NSCLC cells, which harbor the EGFR exon20 D770_N771insSVD mutation . This outcome of tumor regression represents a more profound anti-tumor effect than the tumor growth inhibition (stasis) often observed with earlier-generation or less selective ex20ins inhibitors in similar preclinical models [1].

In Vivo Efficacy Tumor Xenograft EGFR Exon 20 Insertion

Structural Basis for Mutant Selectivity: STX-721 Exploits Unique Ex20ins Protein Dynamics

X-ray crystallography and molecular dynamics simulations reveal that STX-721 is rationally designed to exploit ex20ins-mutant-biased dynamic protein states [1]. This structural basis for selectivity is a distinct feature that sets STX-721 apart from many other clinical-phase EGFR inhibitors, which often rely solely on potency differences. STX-721's design was guided by high-resolution crystal structures of clinically frequent ex20ins mutants, enabling it to achieve superior mutant vs. wild-type selectivity across multiple preclinical assays [1].

Structure-Based Drug Design Protein Dynamics Mutant Selectivity

STX-721: Optimal Application Scenarios in Preclinical and Clinical Research


Preclinical Profiling of Mutant-Selective EGFR Inhibitors

STX-721 serves as a critical tool compound and benchmark for profiling EGFR exon 20 insertion (ex20ins) mutations. Its demonstrated high selectivity (>23-fold vs. WT) and potent cellular activity (IC50 ~5.5 nM) against prevalent mutants (ASV/SVD) make it an ideal positive control and comparator for evaluating novel ex20ins inhibitors in cellular and biochemical assays [1]. Researchers can use STX-721 to validate assay systems and establish a standard for desired mutant-selectivity profiles.

In Vivo Validation of Efficacy in EGFR Ex20ins-Driven Xenograft Models

For studies requiring in vivo validation, STX-721 provides a robust efficacy benchmark. Its ability to induce tumor regression in established NCI-H2073 xenograft models (harboring the D770_N771insSVD mutation) at a daily oral dose of 50 mg/kg offers a clear endpoint for comparative pharmacology studies . This makes it an essential reference standard for assessing the preclinical efficacy of next-generation ex20ins-targeted therapies.

Clinical Research in Advanced NSCLC Harboring EGFR/HER2 Exon 20 Insertion Mutations

STX-721 is currently the subject of an active, global Phase 1/2 clinical trial (STX-721-101, NCT06043817) evaluating its safety, pharmacokinetics, and preliminary anti-tumor activity in patients with locally advanced or metastatic NSCLC [2]. The preclinical evidence of superior mutant selectivity and tumor regression supports the rationale for its clinical development. For clinical researchers and sponsors, STX-721 represents a next-generation, oral, covalent TKI designed to overcome the limitations of previous agents by offering a potentially wider therapeutic window.

Technical Documentation Hub

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